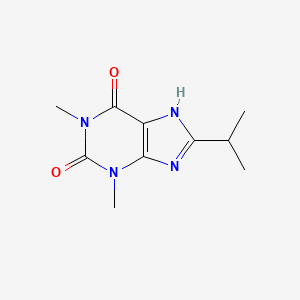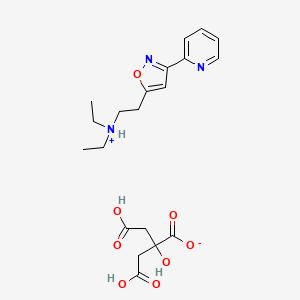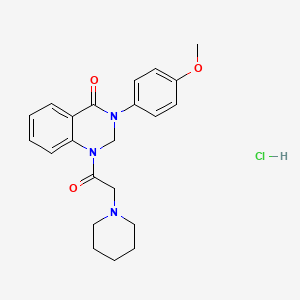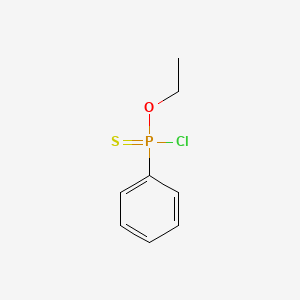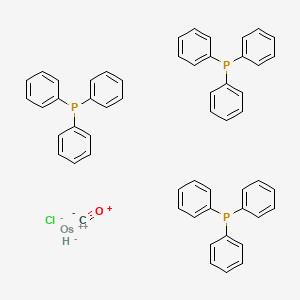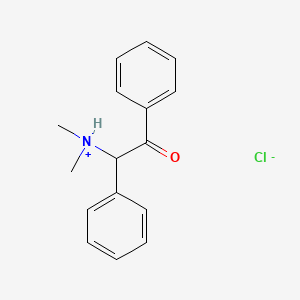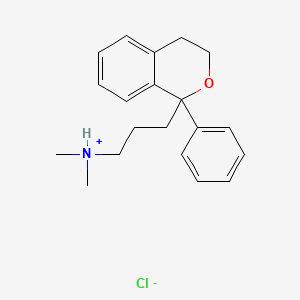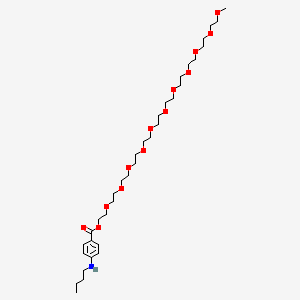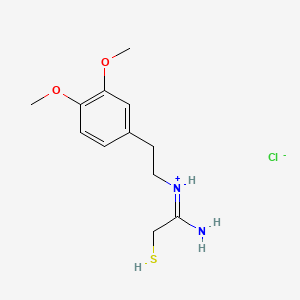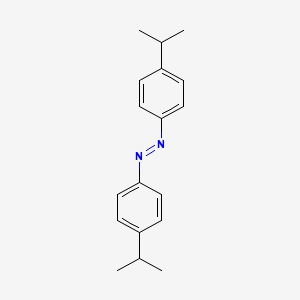![molecular formula C16H18Cl3N B13734215 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride CAS No. 15866-71-4](/img/structure/B13734215.png)
3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride is a chemical compound with the molecular formula C16H17Cl2N·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to a butyl chain, which is further connected to an aniline moiety. The hydrochloride salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with butylamine, followed by the introduction of aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are commonly employed.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(2,4-dichlorobenzyl)aniline hydrochloride
- 4-(2,4-Dichlorophenyl)butylamine hydrochloride
Comparison
Compared to similar compounds, 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride is unique due to its specific structural features and the presence of both dichlorophenyl and aniline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
15866-71-4 |
|---|---|
Molecular Formula |
C16H18Cl3N |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
3-[4-(2,4-dichlorophenyl)butyl]aniline;hydrochloride |
InChI |
InChI=1S/C16H17Cl2N.ClH/c17-14-9-8-13(16(18)11-14)6-2-1-4-12-5-3-7-15(19)10-12;/h3,5,7-11H,1-2,4,6,19H2;1H |
InChI Key |
ISZFHHXKECXFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCCC2=C(C=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


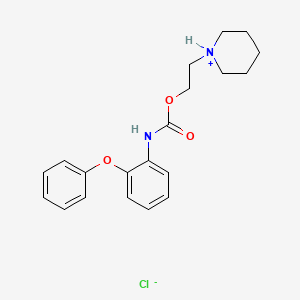
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
